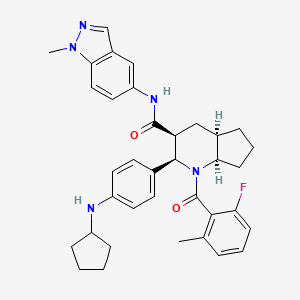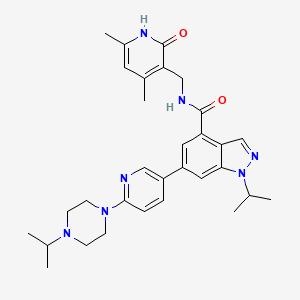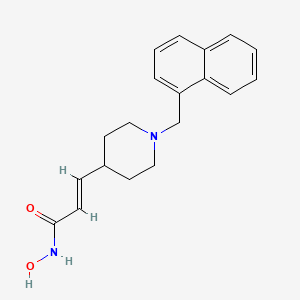
Hdac10-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac10-IN-2 is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), with an IC50 value of 20 nM . Histone deacetylase 10 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression by removing acetyl groups from histone proteins. This compound has shown significant potential in modulating autophagy in aggressive FLT3-ITD positive acute myeloid leukemia cells .
Métodos De Preparación
The synthesis of Hdac10-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability .
Análisis De Reacciones Químicas
Hdac10-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Aplicaciones Científicas De Investigación
Hdac10-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of histone deacetylase 10 in various biochemical processes. In biology, it helps in understanding the regulation of gene expression and the role of histone deacetylase 10 in cellular processes. In medicine, this compound is being investigated for its potential therapeutic applications in treating cancers, such as acute myeloid leukemia, by modulating autophagy and other cellular pathways .
Mecanismo De Acción
Hdac10-IN-2 exerts its effects by selectively inhibiting histone deacetylase 10. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets and pathways involved include the transforming growth-factor β pathway, sex-determining region Y box protein 9, and the let-7f-2/miR-98-HMGA2-cyclin A2 pathway . These pathways play crucial roles in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Hdac10-IN-2 is unique in its high selectivity and potency as an inhibitor of histone deacetylase 10. Similar compounds include other histone deacetylase inhibitors, such as vorinostat, trichostatin A, and romidepsin . this compound stands out due to its specific targeting of histone deacetylase 10, making it a valuable tool for studying the biological functions and therapeutic potential of this enzyme .
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(E)-N-hydroxy-3-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17/h1-9,15,23H,10-14H2,(H,20,22)/b9-8+ |
Clave InChI |
SRFTXZNZUQKTSF-CMDGGOBGSA-N |
SMILES isomérico |
C1CN(CCC1/C=C/C(=O)NO)CC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





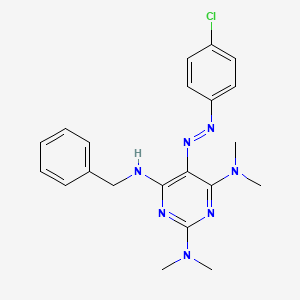
![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)

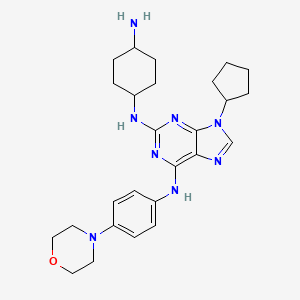
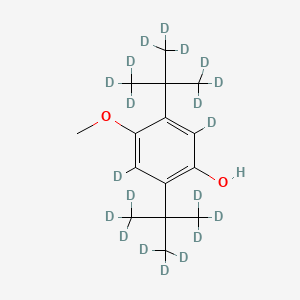

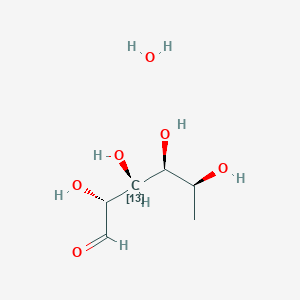
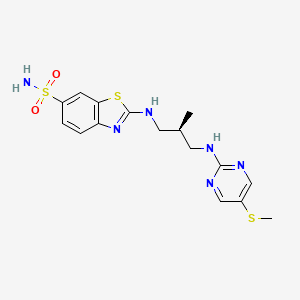
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
